2-Amino-4-chlorobenzenesulfonamide chemical properties and structure
2-Amino-4-chlorobenzenesulfonamide chemical properties and structure
An In-depth Technical Guide to 2-Amino-4-chlorobenzenesulfonamide: Structure, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-Amino-4-chlorobenzenesulfonamide, a key sulfonamide derivative of significant interest to the pharmaceutical and chemical research sectors. As a structural analog of diuretic drugs and a potential ligand for metalloenzymes, understanding its chemical properties, structure, and biological activity is crucial for its application in drug discovery and development. This document details its physicochemical properties, spectroscopic signature, a robust synthetic route, and its putative mechanism of action as a carbonic anhydrase inhibitor. Furthermore, it offers detailed, field-proven protocols for its analysis and biological evaluation, designed to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.
Section 1: Molecular Identity and Structural Elucidation
A precise understanding of a molecule's identity and structure is the foundation of all further chemical and biological investigation. This section outlines the formal nomenclature and structural features of 2-Amino-4-chlorobenzenesulfonamide.
Nomenclature and Identification
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IUPAC Name : 2-amino-4-chlorobenzenesulfonamide[1]
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CAS Number : 4140-83-4[1]
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Molecular Formula : C₆H₇ClN₂O₂S[1]
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Molecular Weight : 206.65 g/mol [1]
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Synonyms : 2-Amino-4-chlorobenzenesulphonamide, 4-Chloro-2-aminobenzenesulfonamide, Hydrochlorothiazide Impurity 16[1]
Chemical Structure
2-Amino-4-chlorobenzenesulfonamide features a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl), and a sulfonamide group (-SO₂NH₂). The ortho-position of the amino group relative to the sulfonamide is a key structural feature that influences its chemical and biological properties.
Caption: Chemical structure of 2-Amino-4-chlorobenzenesulfonamide.
Section 2: Physicochemical and Thermodynamic Properties
The physical and thermodynamic properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological membranes.
Key Physicochemical Data
The following table summarizes key physicochemical properties, which are essential for designing experimental conditions for synthesis, purification, and formulation.
| Property | Value | Source |
| Melting Point (Tfus) | 443.84 K (170.69 °C) | Cheméo[2] |
| Boiling Point (Tboil) | 603.59 K (330.44 °C) | Cheméo[2] |
| Water Solubility (log₁₀WS) | -1.49 (mol/L) | Cheméo[2] |
| Octanol/Water Partition Coeff. (logP) | 0.570 | Cheméo[2] |
| Molecular Weight | 206.65 g/mol | PubChem[1] |
Thermodynamic Profile
Thermodynamic data provides insight into the molecule's stability and energy characteristics.
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -254.78 | kJ/mol | Cheméo[2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -355.09 | kJ/mol | Cheméo[2] |
| Enthalpy of Fusion (ΔfusH°) | 30.53 | kJ/mol | Cheméo[2] |
| Enthalpy of Vaporization (ΔvapH°) | 76.85 | kJ/mol | Cheméo[2] |
Section 3: Spectroscopic Characterization
Spectroscopic analysis is indispensable for structural confirmation and purity assessment. The expected spectral data for 2-Amino-4-chlorobenzenesulfonamide are detailed below.
¹H NMR Spectroscopy
In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups.
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Aromatic Protons : The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.5-8.0 ppm. The proton ortho to the amino group will be the most upfield, while the proton ortho to the sulfonamide group will be the most downfield.
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Amino Group (-NH₂) : A broad singlet corresponding to the two protons of the primary amine, typically in the range of δ 4.0-6.0 ppm. The chemical shift can vary with concentration and temperature.
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Sulfonamide Group (-SO₂NH₂) : Another broad singlet for the two protons of the sulfonamide group, generally found further downfield, around δ 7.0-7.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
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Aromatic Carbons : Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon attached to the amino group will be shielded (upfield), while the carbon attached to the sulfonamide group will be deshielded (downfield). The carbon bearing the chlorine atom will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum is key for identifying functional groups.
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N-H Stretching : The amino and sulfonamide groups will show characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The primary amine will typically show two bands (symmetric and asymmetric stretching).
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S=O Stretching : The sulfonamide group will exhibit strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.
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C-Cl Stretching : A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically around 800-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.
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Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak at m/z 206, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak at m/z 208.
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Fragmentation : Common fragmentation pathways include the loss of the sulfonamide group or parts of it.
Section 4: Synthesis and Chemical Reactivity
A reliable synthetic route is essential for obtaining high-purity material for research and development.
Retrosynthetic Analysis and Proposed Synthesis
A plausible synthesis starts from a readily available starting material like 3-chloroaniline. The key transformations are the introduction of the sulfonamide group via chlorosulfonation followed by amination.
Caption: Proposed synthetic workflow for 2-Amino-4-chlorobenzenesulfonamide.
Detailed Synthetic Protocol
This protocol is based on established methods for the synthesis of aromatic sulfonamides.
Step 1: Sulfonation of 3-Chloro-nitrobenzene
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In a fume hood, carefully add 3-chloro-nitrobenzene (1 equivalent) dropwise to fuming sulfuric acid (20% SO₃) at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80 °C for 4-6 hours.
-
Monitor the reaction by TLC.
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Once complete, cool the reaction mixture and pour it carefully onto crushed ice.
-
The product, 4-chloro-2-nitrobenzenesulfonic acid, will precipitate. Filter the solid and wash with cold water.
Step 2: Chlorination to form the Sulfonyl Chloride
-
Dry the 4-chloro-2-nitrobenzenesulfonic acid from the previous step.
-
In a round-bottom flask, add the sulfonic acid and thionyl chloride (SOCl₂) (3 equivalents) with a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction and carefully evaporate the excess thionyl chloride under reduced pressure.
-
The residue is 4-chloro-2-nitrobenzenesulfonyl chloride.
Step 3: Reduction of the Nitro Group
-
Dissolve the sulfonyl chloride in a suitable solvent like ethanol.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) (3-4 equivalents) in concentrated HCl.
-
Stir the reaction at room temperature or with gentle heating until the nitro group is fully reduced to an amino group.
-
Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-amino-4-chlorobenzenesulfonyl chloride.
Step 4: Ammonolysis to form the Sulfonamide
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Dissolve the 2-amino-4-chlorobenzenesulfonyl chloride in a suitable solvent like THF.
-
Cool the solution to 0 °C and bubble ammonia gas through it, or add concentrated aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to proceed for several hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Amino-4-chlorobenzenesulfonamide.
Chemical Reactivity and Stability
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Amino Group : The primary aromatic amine can undergo typical reactions such as diazotization, acylation, and alkylation.
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Sulfonamide Group : The sulfonamide nitrogen is weakly acidic and can be deprotonated by strong bases. The sulfonyl group is generally stable but can be cleaved under harsh reductive conditions.
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Stability : The compound is expected to be stable under normal laboratory conditions. It should be protected from strong oxidizing agents and extreme pH.
Section 5: Pharmacological Significance and Mechanism of Action
The sulfonamide moiety is a well-known pharmacophore, and its presence in this molecule suggests potential biological activity.
Role as a Carbonic Anhydrase Inhibitor
Benzenesulfonamides are a classic class of carbonic anhydrase (CA) inhibitors.[3] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. A related compound, 2-Amino-4-chloro-m-benzenedisulfonamide, which is a metabolite of the diuretic hydrochlorothiazide, has been shown to bind to carbonic anhydrase in erythrocytes.[3] Given its structural similarity, 2-Amino-4-chlorobenzenesulfonamide is a strong candidate for a carbonic anhydrase inhibitor. Inhibition of different CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
Mechanism of Carbonic Anhydrase Inhibition
The inhibitory action of sulfonamides on carbonic anhydrase is well-understood. The deprotonated sulfonamide nitrogen coordinates to the zinc ion (Zn²⁺) in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle. This binding is stabilized by hydrogen bonds with nearby amino acid residues, such as Thr199.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Section 6: Analytical Procedures
Accurate and precise analytical methods are required for quality control and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is suitable for the analysis of 2-Amino-4-chlorobenzenesulfonamide.
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Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase : A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier. For example, a mobile phase of acetonitrile and water with 0.1% phosphoric acid.[4] For MS compatibility, formic acid should be used instead of phosphoric acid.[4]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume : 10 µL.
Section 7: Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of 2-Amino-4-chlorobenzenesulfonamide against carbonic anhydrase.
Principle
This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm. An inhibitor will reduce the rate of this reaction.[5][6]
Materials and Reagents
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Purified human carbonic anhydrase II (hCA II)
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2-Amino-4-chlorobenzenesulfonamide (test compound)
-
Acetazolamide (positive control inhibitor)[6]
-
p-Nitrophenyl acetate (pNPA, substrate)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
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DMSO (for dissolving compounds)
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96-well microplate
-
Microplate reader
Step-by-Step Procedure
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Compound Preparation : Prepare a stock solution of 2-Amino-4-chlorobenzenesulfonamide and acetazolamide in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation : Dilute the hCA II stock solution in cold assay buffer to the working concentration.
-
Assay Setup : In a 96-well plate, set up the following wells:
-
Blank : Assay buffer only.
-
Enzyme Control : Enzyme solution and buffer.
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Positive Control : Enzyme solution with a known concentration of acetazolamide.
-
Test Compound : Enzyme solution with various concentrations of 2-Amino-4-chlorobenzenesulfonamide.
-
-
Pre-incubation : Add the enzyme to the wells containing the buffer and inhibitors. Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.[7][8]
-
Reaction Initiation : Start the reaction by adding the pNPA substrate solution to all wells.
-
Measurement : Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
Section 8: Safety, Handling, and Storage
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-4-chlorobenzenesulfonamide is associated with the following hazards:
-
H302 : Harmful if swallowed[1]
-
H315 : Causes skin irritation[1]
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H319 : Causes serious eye irritation[1]
-
H335 : May cause respiratory irritation[1]
Handling : Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid creating dust.
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Section 9: Conclusion and Future Perspectives
2-Amino-4-chlorobenzenesulfonamide is a molecule with significant potential in medicinal chemistry, primarily due to its structural features that suggest it is a carbonic anhydrase inhibitor. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and methods for its analysis and biological evaluation. Future research should focus on the experimental validation of its inhibitory activity against a panel of human carbonic anhydrase isoforms to determine its potency and selectivity. Such studies could pave the way for its development as a lead compound for novel therapeutics targeting diseases associated with carbonic anhydrase activity.
References
-
SIELC Technologies. (2018). 2-Amino-4-chlorobenzenesulphonamide. Retrieved from [Link]
- Google Patents. (2017). CN105175294B - Method for synthesizing sulfanilamide by using chlorobenzene as raw material.
- Google Patents. (2015). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
-
Furukawa, N., Tsuruoka, M., & Hisa. (n.d.). IPSO-SUBSTITUTION REACTIONS OF 2- AND 4-SULFONYLPYRIDINES WITH GRIGNARD REAGENTS. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorobenzenesulphonamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Amino-4-chlorobenzenesulfonamide (CAS 4140-83-4). Retrieved from [Link]
-
PubMed. (n.d.). Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorobenzenesulfonic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
Sources
- 1. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-chlorobenzenesulfonamide (CAS 4140-83-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105175294B - Method for synthesizing sulfanilamide by using chlorobenzene as raw material - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
